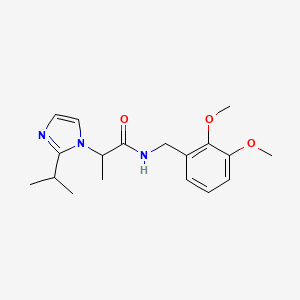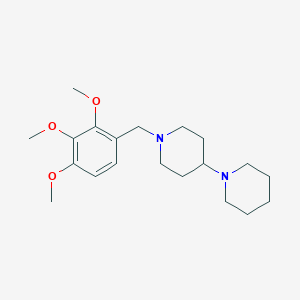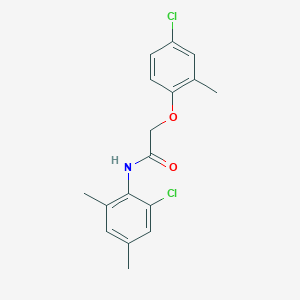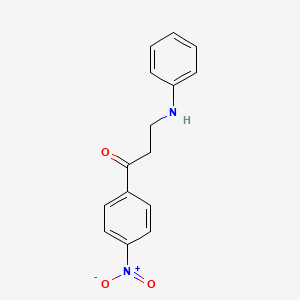
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide, also known as DIBO, is a small molecule inhibitor that is commonly used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and it is often used to study the mechanism of action of various cellular processes.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide involves the inhibition of protein-protein interactions that are critical for the activation of various cellular signaling pathways. Specifically, this compound has been shown to inhibit the interaction between the NF-κB essential modulator (NEMO) and the inhibitor of κB kinase (IKK), which is required for the activation of the NF-κB pathway. By inhibiting this interaction, this compound prevents the activation of NF-κB and downstream signaling events.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has been shown to be particularly effective in the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is its specificity for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other cellular processes. In addition, this compound is a small molecule inhibitor, which makes it easy to use in a variety of experimental settings. However, one limitation of this compound is its relatively low potency, which may require higher concentrations of the compound to achieve significant effects.
Zukünftige Richtungen
There are many future directions for research on N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide, including the development of more potent inhibitors of the NF-κB pathway, the investigation of the role of this compound in other cellular processes, and the exploration of the potential therapeutic applications of this compound in the treatment of various diseases. In addition, future research could focus on the development of new synthetic methods for this compound and other small molecule inhibitors.
Synthesemethoden
The synthesis of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The first step in the synthesis process is the reaction of 2,3-dimethoxybenzaldehyde with 2-isopropyl-1H-imidazole to form the intermediate compound 2-(2-isopropyl-1H-imidazol-1-yl)-2,3-dimethoxypropanal. This intermediate is then reacted with N-bromosuccinimide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has a wide range of scientific research applications, including the study of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has been shown to be particularly useful in the study of the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. This compound has also been used to study the activity of various proteases, including caspases and calpains, which are involved in programmed cell death.
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12(2)17-19-9-10-21(17)13(3)18(22)20-11-14-7-6-8-15(23-4)16(14)24-5/h6-10,12-13H,11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUDOJBYVSIVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)NCC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,9bR*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689188.png)
![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5689197.png)

![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)
![6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5689235.png)
![4-(4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,4-oxazepan-6-ol](/img/structure/B5689240.png)

![ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)
![(3aR*,9bR*)-2-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689253.png)
![N-cyclopropyl-3-[5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5689254.png)
![4,5-dimethyl-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5689262.png)
![[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B5689271.png)
